1-((S)-3-Chloro-piperidin-1-yl)-ethanone

stereoselective synthesis chiral resolution enantiomeric purity

Stereochemically undefined 3-chloropiperidine analogs introduce uncontrolled variables that compromise enantiomeric purity and downstream synthetic outcomes. This (S)-enantiomer provides absolute chiral integrity for asymmetric synthesis. - Defined (S)-configuration eliminates 50% (R)-enantiomer contamination found in racemic alternatives (CAS 1039553-78-0). - N-acetyl protected scaffold reduces synthetic step count by a minimum of two operations compared to unprotected 3-chloropiperidine. - Computed HBD count of 0 and balanced lipophilicity (XLogP3-AA = 0.9) support CNS drug discovery programs requiring blood-brain barrier penetration.

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
Cat. No. B7922158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((S)-3-Chloro-piperidin-1-yl)-ethanone
Molecular FormulaC7H12ClNO
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)Cl
InChIInChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m0/s1
InChIKeyLFIPHGAMSYNZIK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((S)-3-Chloro-piperidin-1-yl)-ethanone: Properties & Specifications


1-((S)-3-Chloro-piperidin-1-yl)-ethanone (CAS 1353997-31-5) is a chiral N-acetylated 3-chloropiperidine derivative with molecular formula C7H12ClNO and molecular weight 161.63 g/mol [1]. The compound features a single defined stereocenter at the 3-position of the piperidine ring in the (S)-configuration [2], conferring stereochemical specificity essential for asymmetric synthesis applications. Key physicochemical properties include an XLogP3-AA of 0.9, topological polar surface area of 20.3 Ų, and zero hydrogen bond donors [1]. The compound serves as a versatile chiral building block in pharmaceutical intermediate synthesis, particularly for constructing stereochemically defined piperidine-containing scaffolds.

Stereochemically defined (S)-enantiomer chiral building block
N-acetyl protected scaffold for orthogonal multi-step synthesis
Supports asymmetric synthesis and medicinal chemistry workflows

1-((S)-3-Chloro-piperidin-1-yl)-ethanone: Why Generic Substitution Fails


Generic substitution of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone with non-stereochemically defined 3-chloropiperidine analogs (such as the racemic 1-(3-chloropiperidin-1-yl)ethanone, CAS 1039553-78-0 [1]) introduces uncontrolled stereochemical heterogeneity that fundamentally alters downstream synthetic outcomes and biological target engagement. The (S)-configuration at the C3 position determines the three-dimensional spatial orientation of the chloro substituent, which in turn governs intermolecular interactions in both synthetic transformations and receptor/active-site binding events. Substituting with racemic material effectively dilutes the desired enantiomer by 50%, introducing the (R)-enantiomer as an uncontrolled variable that can produce divergent biological activity profiles, alter reaction stereoselectivity, and compromise regulatory compliance in pharmaceutical development workflows where enantiomeric purity documentation is mandated [2]. Procurement of the stereochemically defined (S)-enantiomer is therefore non-negotiable for applications requiring reproducible chiral integrity.

RacemicRacemic 3-chloropiperidine analog may introduce 50% (R)-enantiomer, altering stereochemical outcomes.
Regioisomer4-Chloro regioisomers may lack aziridinium ion formation mechanism; biological pathway may not transfer.
UnprotectedFree-amine piperidine requires additional protection steps, reducing synthetic efficiency and yield.

1-((S)-3-Chloro-piperidin-1-yl)-ethanone: Differentiation Evidence


(S)-Configuration vs. Racemic Mixture

1-((S)-3-Chloro-piperidin-1-yl)-ethanone possesses one defined atom stereocenter at the C3 position of the piperidine ring, conferring a single, well-defined (S)-configuration [1]. In contrast, the commercially available racemic analog 1-(3-chloropiperidin-1-yl)ethanone (CAS 1039553-78-0) lacks stereochemical definition entirely and exists as an equimolar mixture of (R)- and (S)-enantiomers [2]. The presence of a single defined stereocenter in the target compound ensures reproducible stereochemical outcomes in asymmetric synthetic transformations, whereas the racemic mixture introduces 50% contamination by the undesired (R)-enantiomer as a confounding variable.

(S)-Configuration vs. Racemic
Head-to-head
Target: single (S)-enantiomer (100% ee); Comparator: ~50% (S) + 50% (R) contamination
Enantiomeric purity critical for reproducible asymmetric synthesis
Racemic substitution dilutes desired enantiomer and may alter reaction selectivity
stereoselective synthesis chiral resolution enantiomeric purity

3-Chloro vs. 4-Chloro Regioisomer Specificity

The 3-chloro substitution pattern in 1-((S)-3-chloro-piperidin-1-yl)-ethanone represents a critical regioisomeric distinction from the more widely available 4-chloropiperidine derivatives. In DNA alkylation studies of 3-chloropiperidines, the 3-position chlorine is essential for generating the bicyclic aziridinium ion intermediate responsible for alkylating activity, a mechanism not accessible to 4-chloro isomers [1]. Secondary 3-chloropiperidines have been shown to be more effective DNA cleavage agents than their tertiary counterparts in comparative assays [1], establishing a regioisomer-dependent structure-activity relationship that cannot be recapitulated with 4-chloro substitution patterns [2].

3-Chloro vs. 4-Chloro Regioisomer
Class-level
3-Cl enables bicyclic aziridinium ion formation; 4-Cl lacks this mechanistic pathway
Regioisomer-dependent mechanism may not transfer to 4-chloro analogs
Based on DNA cleavage assays of related 3-chloropiperidines
regioselective synthesis structure-activity relationship positional isomerism

Chiral Building Block for P2X3 Antagonists

1-((S)-3-Chloro-piperidin-1-yl)-ethanone serves as a chiral intermediate for constructing stereochemically defined P2X3 receptor antagonists [1]. Patent literature (US 12503468) discloses heterocyclic compounds incorporating chiral piperidine moieties that exhibit high P2X3 antagonistic activity with good selectivity, low toxicity, and favorable metabolic stability [1]. The stereochemically defined (S)-configuration at the 3-chloropiperidine core is critical for achieving the reported selectivity profile, as P2X3 receptor binding pockets exhibit stereospecific recognition of chiral ligands [2]. In contrast, racemic 3-chloropiperidine building blocks would produce diastereomeric final products with divergent pharmacological properties and reduced target selectivity.

P2X3 Antagonist Intermediate
Class-level
Patent-disclosed chiral precursor for reported P2X3 antagonists with favorable selectivity
Supports P2X3 receptor-targeted medicinal chemistry
Data from patent literature; specific receptor engagement requires validation
P2X3 antagonist pain therapeutics chiral intermediate

N-Acetyl Protection vs. Unprotected Scaffold

The N-acetyl protecting group in 1-((S)-3-Chloro-piperidin-1-yl)-ethanone confers synthetic orthogonality that is absent in unprotected 3-chloropiperidine. The acetyl group masks the nucleophilic secondary amine of the piperidine ring, enabling chemoselective transformations at other reactive sites without competing N-alkylation or N-arylation side reactions [1]. Unprotected 3-chloropiperidine (molecular weight 119.59 g/mol, CAS 26458-12-6) [2] requires additional synthetic steps to install and subsequently remove a protecting group, increasing step count and reducing overall yield. The target compound provides a pre-protected scaffold with the chloro substituent already installed in the correct regio- and stereochemical orientation, enabling direct incorporation into multi-step synthetic sequences.

N-Acetyl Protection vs. Unprotected
Class-level
Pre-protected scaffold eliminates 2 synthetic steps; estimated yield improvement 15-30%
N-acetyl group enables orthogonal chemoselective transformations
Based on standard protecting group strategies; actual step savings may vary
protecting group strategy orthogonal functionalization multi-step synthesis

Hydrogen Bond Donor Comparison

Computational physicochemical profiling reveals that 1-((S)-3-Chloro-piperidin-1-yl)-ethanone possesses zero hydrogen bond donors (HBD count = 0), one hydrogen bond acceptor (HBA count = 1), and an XLogP3-AA of 0.9 [1]. In contrast, unprotected 3-chloropiperidine exhibits one hydrogen bond donor (HBD count = 1), one hydrogen bond acceptor (HBA count = 1), and an XLogP3 of 0.9 [2]. The absence of a hydrogen bond donor in the target compound is predicted to enhance passive membrane permeability and blood-brain barrier penetration relative to unprotected analogs, while maintaining favorable polarity for aqueous solubility [3]. This physicochemical signature is particularly advantageous for central nervous system (CNS) drug discovery programs where minimizing hydrogen bond donors correlates with improved brain exposure.

Hydrogen Bond Donor Count
Head-to-head
HBD = 0 (target) vs. 1 (unprotected 3-Cl-piperidine); XLogP3-AA 0.9
Zero HBD may support CNS permeability model interpretation
Computational prediction; experimental BBB permeability data to verify
ADME prediction blood-brain barrier permeability drug-likeness

1-((S)-3-Chloro-piperidin-1-yl)-ethanone: Recommended Applications


Asymmetric Synthesis of Chiral Piperidines

Procure 1-((S)-3-Chloro-piperidin-1-yl)-ethanone for asymmetric synthetic routes requiring a single, stereochemically defined (S)-3-chloropiperidine building block. The compound's defined atom stereocenter count of 1 and (S)-configuration [1] eliminates the 50% (R)-enantiomer contamination present in racemic alternatives (CAS 1039553-78-0) [2], ensuring reproducible stereochemical outcomes in downstream transformations. This is essential for pharmaceutical development where enantiomeric purity documentation is a regulatory requirement [3].

P2X3 Antagonist Lead Optimization

Utilize 1-((S)-3-Chloro-piperidin-1-yl)-ethanone as a stereochemically defined chiral intermediate for constructing P2X3 receptor antagonists [1]. Patent disclosures demonstrate that heterocyclic compounds derived from chiral piperidine precursors exhibit high P2X3 antagonistic activity with favorable selectivity and metabolic stability profiles [1]. The (S)-configured chloro substituent is critical for achieving stereospecific receptor engagement, as P2X3 binding pockets discriminate between enantiomers [2].

CNS Drug Discovery & BBB Permeability

Select 1-((S)-3-Chloro-piperidin-1-yl)-ethanone for CNS-targeted medicinal chemistry campaigns where minimizing hydrogen bond donors enhances brain penetration potential. The compound's computed HBD count of 0, compared to 1 HBD in unprotected 3-chloropiperidine [1], aligns with established CNS drug design principles correlating reduced hydrogen bond donors with improved passive blood-brain barrier diffusion [2]. The balanced lipophilicity (XLogP3-AA = 0.9) and low TPSA (20.3 Ų) further support CNS drug-likeness.

Multi-Step Synthesis with Orthogonal Protection

Incorporate 1-((S)-3-Chloro-piperidin-1-yl)-ethanone directly into multi-step synthetic routes where the N-acetyl protecting group enables chemoselective transformations at other reactive positions. The pre-protected scaffold eliminates the need for separate amine protection and deprotection steps required when starting from unprotected 3-chloropiperidine [1], reducing synthetic step count by a minimum of two operations and improving overall yield by an estimated 15-30% [2].

Application
Selection Property
Validation Focus
Asymmetric Synthesis
Enantiomeric purity, single (S)-stereocenter
Stereochemical outcome reproducibility; ee documentation
P2X3 Antagonist Lead Optimization
Chiral piperidine precursor compatibility
P2X3 receptor binding selectivity review
CNS Drug Discovery
Zero HBD count, moderate lipophilicity
Blood-brain barrier permeability model review
Multi-Step Synthesis
N-acetyl protecting group orthogonality
Synthetic step-efficiency assessment; chemoselectivity control

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